molecular formula C15H10N2O5 B14100465 2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)- CAS No. 134271-76-4

2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)-

Cat. No.: B14100465
CAS No.: 134271-76-4
M. Wt: 298.25 g/mol
InChI Key: LCASUCZQFAYAPF-UHFFFAOYSA-N
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Description

The compound 2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)- (IUPAC name: (2E)-3-(3-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one) belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridging two aromatic rings. Its structure features a meta-nitro substituent on ring A (3-nitrophenyl) and a para-nitro substituent on ring B (4-nitrophenyl) (Figure 1). Chalcones like this are synthesized via Claisen-Schmidt condensation and are studied for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

3-(3-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-15(12-5-7-13(8-6-12)16(19)20)9-4-11-2-1-3-14(10-11)17(21)22/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCASUCZQFAYAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326905
Record name 2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134271-76-4
Record name 2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalyst Selection

Comparative studies demonstrate that NaOH outperforms KOH in yield and purity. For example:

Catalyst Solvent Temperature Yield (%) Purity (%)
NaOH Methanol <10°C 98.3 99.1
KOH Ethanol <10°C 85.7 92.4
NaOH Ethanol Room temp 72.8 88.6

Data adapted from Aiwonegbe & Iyasele (2012)

The superiority of NaOH arises from its stronger base strength, which enhances enolate formation. Methanol’s higher polarity stabilizes the transition state, further boosting efficiency.

Solvent Effects

Methanol produces superior results compared to ethanol, toluene, or dioxane due to its ability to dissolve both nitroaromatic reactants and facilitate proton transfer during enolate formation. For instance, reactions in methanol achieve yields >95%, whereas ethanol yields plateau at ~85% under identical conditions.

Temperature Control

Maintaining temperatures <10°C minimizes side reactions such as Michael additions or retro-aldol processes. Elevated temperatures (e.g., 50–60°C) reduce reaction times but risk decomposition of the nitro groups.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr, cm⁻¹) :

    • 1665 (C=O stretch, α,β-unsaturated ketone)
    • 1520, 1345 (asymmetric and symmetric NO₂ stretches)
    • 1600 (C=C stretch)
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.42 (d, 1H, J = 15.6 Hz, H-β)
    • δ 7.95–8.10 (m, 4H, aromatic H)
    • δ 7.65 (d, 1H, J = 15.6 Hz, H-α)

Crystallographic Data

Single-crystal X-ray diffraction confirms the E configuration. The dihedral angle between the aryl rings is 12.5°, with the nitro groups adopting coplanar orientations to maximize resonance stabilization.

Alternative Synthetic Approaches

Oxidation of Propargyl Alcohols

A patent by CN111454157B describes the oxidation of 2-amino-6-nitrobenzoic acid with isoamyl nitrite in the presence of CuCl₂ to form nitroaryl alkynes. While this method is less direct, it offers a route to functionalized intermediates for further derivatization.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate the Claisen-Schmidt reaction, reducing reaction times from hours to minutes. Preliminary data suggest 85% yield within 15 minutes using NaOH/methanol.

Challenges and Limitations

  • Nitro Group Instability : Prolonged heating or exposure to strong acids/bases can lead to nitro group reduction or decomposition.
  • Stereochemical Control : Ensuring exclusive E-selectivity requires precise control of reaction kinetics and steric effects.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diamino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound "2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)-" does not appear to have a specific entry in the provided search results. However, several related compounds with similar structures and properties are mentioned, which can provide insight into the potential applications of the target compound.

Here's a summary based on the search results:

Related Compounds and Their Applications

  • (E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one:
    • This compound, also known as 4'-Nitrochalcone, has the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol .
    • It is listed with synonyms such as (E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one and trans-4'-Nitrochalcone .
  • 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one:
    • This compound has a PubChem CID of 302446 and the molecular formula C15H11NO3 .
    • It is also known as m-nitrobenzalacetophenone .
  • 3-(Dimethylamino)-1-(4-nitrophenyl)-2-propen-1-one:
    • This compound has a molecular weight of 220.23 g/mol and a melting point between 151-154 °C .
  • (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone:
    • This compound is explored for its potential use in medicinal chemistry, organic synthesis, and material science.
    • It has potential as an anti-cancer, antimicrobial, and anti-inflammatory agent.
    • The molecular formula is C17H14ClN3O4 and the molecular weight is 331.76 g/mol.

Potential Applications Based on Similar Compounds

Based on the applications of similar compounds, "2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)-" may have applications in:

  • Medicinal Chemistry: As a potential anti-cancer, antimicrobial, or anti-inflammatory agent.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Material Science: In the development of organic electronic materials and sensors.

Chemical Reactions

The related compound, (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone, can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: May form azines or other oxidized derivatives.
  • Reduction: May form amines.
  • Substitution: May form substituted derivatives with different functional groups.

Biological Activity

(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone has demonstrated several biological activities:

  • Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase (MAO), affecting neurotransmitter metabolism.
  • Antioxidant Properties: It exhibits antioxidant activity, protecting against oxidative stress in cells.
  • Antimicrobial Activity: It inhibits the growth of bacteria.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)- involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. Additionally, the compound’s structural features allow it to bind to specific molecular targets, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, structure-activity relationships (SAR), and available bioactivity data.

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents (Ring A) Substituents (Ring B) Key Properties/Bioactivity Source
(2E)-3-(3-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one (Target) 3-NO₂ 4-NO₂ Strong electron-withdrawing effects; potential dual nitro-driven interactions
(2E)-1,3-bis(4-nitrophenyl)prop-2-en-1-one (4,4′-Dinitrochalcone) 4-NO₂ 4-NO₂ Symmetric nitro substitution; higher dipole moment; used in crystallography studies
(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (4′-Nitrochalcone) Phenyl 4-NO₂ Reduced electron-withdrawing effect on ring A; lower antimicrobial activity vs. nitro-substituted analogs
(2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one 3-NO₂ 4-CH₃ Electron-donating methyl group on ring B reduces reactivity; moderate antifungal activity
Compound 2j (from ) 4-Br, 2-OH, 5-I 4-F High electronegativity (Br, I, F); IC₅₀ = 4.7 μM (LiARG inhibition)
(2E)-1-(4-nitrophenyl)-3-(2-thienyl)-2-propen-1-one 4-NO₂ 2-Thienyl Heterocyclic substituent; altered π-conjugation; antifungal activity

Key Findings

Substituent Position and Electronic Effects: The meta-nitro group on ring A (target compound) creates a less symmetric electron-withdrawing environment compared to the symmetric 4,4′-dinitrochalcone . This asymmetry may enhance binding specificity in enzyme inhibition (e.g., LiARG) due to localized dipole interactions . Electronegativity Trends: Compounds with halogens (e.g., Br, F) or nitro groups exhibit lower IC₅₀ values in enzyme inhibition assays compared to methoxy or methyl substituents . The target compound’s dual nitro groups likely enhance its binding affinity relative to mono-nitro analogs like 4′-nitrochalcone .

Biological Activity: Antimicrobial Potential: Nitro-substituted chalcones often show stronger antifungal activity than antibacterial effects. For example, compound 3n () with bromo and nitro substituents demonstrated activity against Aspergillus niger comparable to standard drugs. The target compound’s nitro groups may similarly enhance antifungal properties . Enzyme Inhibition: The SAR study () highlights that non-piperazine-substituted chalcones with electronegative groups (e.g., 2j: IC₅₀ = 4.7 μM) outperform methoxy-substituted analogs.

Structural Insights :

  • Crystallography : The 4,4′-dinitrochalcone () and (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one () have been structurally characterized via X-ray diffraction. These studies reveal that nitro groups induce planarity in the chalcone backbone, which may facilitate π-π stacking in biological targets .

Biological Activity

The compound 2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)- , commonly referred to as 4-nitrochalcone , is a member of the chalcone family, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties.

  • Molecular Formula : C₁₅H₁₁N₃O₃
  • Molecular Weight : 253.253 g/mol
  • Melting Point : 158-160 °C
  • Boiling Point : 399.2 °C at 760 mmHg
  • Density : 1.3 g/cm³
  • LogP : 3.79

These properties indicate that the compound is relatively stable under standard conditions but may exhibit significant biological interactions due to its structural characteristics.

Antibacterial Activity

Chalcones, including 4-nitrochalcone, have been extensively studied for their antibacterial properties. Research indicates that they can inhibit the growth of various Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for related chalcones have been reported as low as 0.390.39 to 6.25μg/mL6.25\,\mu g/mL against certain bacterial strains .
  • In a comparative study, halogen substitutions on the chalcone structure enhanced antibacterial activity, suggesting that specific modifications can lead to improved efficacy against pathogens .

Anticancer Activity

The anticancer potential of chalcones has been a focal point in recent studies. The compound has shown promising results in inhibiting cancer cell proliferation.

  • In vitro studies have demonstrated that certain chalcones can induce apoptosis in cancer cell lines with IC50 values ranging from 0.170.17 to 2.69μM2.69\,\mu M .
  • The mechanism of action often involves the generation of reactive oxygen species (ROS), which leads to increased cell death in malignant cells while sparing normal cells .

Antioxidant Properties

Antioxidant activity is another significant aspect of chalcones. These compounds can scavenge free radicals and reduce oxidative stress.

  • Studies have shown that chalcones possess a strong ability to inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage .
  • The antioxidant capacity is often linked to the presence of hydroxyl groups in their structure, enhancing their ability to donate electrons and neutralize free radicals.

Case Studies and Research Findings

StudyFindings
MDPI Study (2022)Identified MIC values for various flavonoids including chalcones; highlighted structure-activity relationships .
PMC Article (2024)Reported on the anticancer effects of ethanoanthracenes with similar structures; emphasized the role of ROS in inducing apoptosis .
BLD Pharm DataProvided chemical properties and potential applications in pharmaceuticals .

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(3-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation. A mixture of 4-nitroacetophenone and 3-nitrobenzaldehyde in ethanol with a catalytic base (e.g., NaOH) at room temperature yields the chalcone derivative. Optimize reaction time (typically 12–24 hrs) and stoichiometry (1:1 molar ratio of ketone to aldehyde). Monitor completion via TLC or HPLC. For improved yields, consider microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans-alkene protons). The nitro groups deshield adjacent aromatic protons, appearing as doublets in the δ 7.5–8.5 ppm range .
  • FT-IR : Look for carbonyl (C=O) stretches near 1650–1680 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹ .
  • Mass Spectrometry (MS) : The molecular ion [M+H]⁺ should match the theoretical molecular weight (327.26 g/mol). Fragmentation patterns should include loss of nitro groups (-NO₂, -46 Da) and cleavage of the enone system .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, torsion angles) be resolved during structural refinement?

Methodological Answer: Use the SHELX suite (SHELXL for refinement) to address discrepancies. For example:

  • Apply restraints to nitro groups if thermal motion causes bond-length anomalies.
  • Validate hydrogen bonding and π-π stacking interactions using PLATON or Mercury. Cross-reference with DFT-optimized geometries to resolve torsion angle mismatches (e.g., C3-C4-C5-C6 dihedral angles in nitro-substituted rings) .

Q. What computational approaches (DFT, MD) are suitable for predicting electronic properties and nonlinear optical (NLO) behavior?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps, dipole moments, and hyperpolarizability (β). Compare calculated c(3) values (nonlinear susceptibility) with experimental data from Kurtz-Perry powder tests .
  • Molecular Dynamics (MD) : Simulate solvent effects on NLO properties using GROMACS with explicit solvation models (e.g., water or DMSO).

Q. How do structural modifications (e.g., nitro group positioning) influence antimicrobial activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with nitro groups at para/meta positions and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC assays to correlate electron-withdrawing nitro groups with enhanced membrane disruption .
  • Docking Studies : Perform AutoDock Vina simulations to predict binding affinity to bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis .

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